- Preparation of (1H-1,2,4-triazol-1-yl)alkanols via , hydrazinylalkanol intermediates, World Intellectual Property Organization, , ,
Cas no 94361-06-5 (Cyproconazole)

Cyproconazole Propiedades químicas y físicas
Nombre e identificación
-
- 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- 2rs,3sr)-2-(4-chloro-phenyl)-3-cyclopropyl-1-(1h-1,2,4-triazol-1-yl
- 4-triazole-1-ethanol,alpha-(4-chlorophenyl)-alpha-(1-cyclopropylethyl)-1h-2
- alpha-(4-chlorophenyl)-alpha-(1-cyclopropylethyl)-1h-1,2,4-triazole-1-ethano
- SHANDON
- ALTO
- 2RS,3RS)-2-(4-chlorophenyl)-3-cycloproyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- Cyproconazole
- 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol
- Cyproconazol
- Cyproconazole Solution
- 1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropylethyl)-
- 2RS,3SR)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- rac-(2R,3RS)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazo
- α-(4-chlorophenyl)-α-(1-cyclopropylethyl)-1H-1,2,4-triazole-1-ethanol
- α-(4-Chlorophenyl)-α-(1-cyclopropylethyl)-1H-1,2,4-triazole-1-ethanol (ACI)
- Alto 100
- Alto 100SL
- Alto 240EC
- Atemi
- Atemi 10 Pepite
- Atemi C
- Caddy
- SAN 619F
- SN 108266
-
- MDL: MFCD01678672
- Renchi: 1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3
- Clave inchi: UFNOUKDBUJZYDE-UHFFFAOYSA-N
- Sonrisas: ClC1C=CC(C(C(C2CC2)C)(CN2C=NC=N2)O)=CC=1
Atributos calculados
- Calidad precisa: 291.11400
- Masa isotópica única: 291.114
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 5
- Complejidad: 331
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 2
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Superficie del Polo topológico: 50.9A^2
- Xlogp3: nothing
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: Yellow or brown solid
- Denso: 1.32
- Punto de fusión: 105-108°C
- Punto de ebullición: 479.1°C at 760 mmHg
- Punto de inflamación: Fahrenheit: >212 ° f
Celsius: >100 ° c - índice de refracción: 1.6330 (estimate)
- Disolución: Soluble in acetone, ethanol, xylene, and dimethyl sulfoxide.
- PSA: 50.94000
- Logp: 2.86540
- Disolución: dissolve in water
Cyproconazole Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H361-H410
- Declaración de advertencia: P201-P264-P273-P280-P308+P313-P391
- Número de transporte de mercancías peligrosas:UN3077 9/PG 3
- Wgk Alemania:3
- Código de categoría de peligro: 63-22-50/53
- Instrucciones de Seguridad: S36/37-S60-S61
- Rtecs:XZ4803250
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R22
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Nivel de peligro:9
- Toxicidad:LD50 in male and female rats (mg/kg): 1020, 1330 orally; in rats: 2000 dermally; LD50 in carp: 18.9 mg/l; in trout 7.2 mg/l; in bluegill sunfish 6.0 mg/l in water; LD50 in bobwhite quail (mg/kg): 150 orally; LD50 (8 day dietary) in bobwhite quail, mallard duck: 816, 1197 mg/kg (Gisi, 1986)
Cyproconazole Datos Aduaneros
- Código HS:2933990015
- Datos Aduaneros:
China Customs Code:
2933990015Overview:
2933990015 Benzyl chloride triazole alcohol,Penconazole ,Fluconazole, etc. [including biphenyltriazole,Myclobutanil ,Cyclopropazole alcohol,Diniconazole,tebuconazole ,Flusilazole].Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Regulatory conditions:
S.Import and Export Pesticide Registration Certificate
Summary:
2933990015 3-((1h-1,2,4-triazol-1-yl)methyl)-1-(4-chlorophenyl)-4,4-dimethylpentan-3-ol.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:20.0%
Cyproconazole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | C989070-10g |
Cyproconazole |
94361-06-5 | 10g |
$843.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D500868-10g |
2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
94361-06-5 | 97% | 10g |
$335 | 2023-09-03 | |
abcr | AB348636-10 g |
Cyproconazole; . |
94361-06-5 | 10 g |
€178.30 | 2023-07-19 | ||
abcr | AB348636-5 g |
Cyproconazole; . |
94361-06-5 | 5 g |
€134.50 | 2023-07-19 | ||
Enamine | EN300-22833606-0.05g |
2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
94361-06-5 | 95% | 0.05g |
$19.0 | 2024-06-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce44588-10g |
Cyproconazole |
94361-06-5 | 98% | 10g |
¥981.00 | 2022-04-26 | |
LKT Labs | C9863-10 g |
Cyproconazole |
94361-06-5 | ≥95% | 10g |
$127.90 | 2023-07-11 | |
ChemScence | CS-5833-500mg |
Cyproconazole |
94361-06-5 | 98.62% | 500mg |
$50.0 | 2022-04-26 | |
eNovation Chemicals LLC | D641537-5g |
Cyproconazole |
94361-06-5 | 95% | 5g |
$500 | 2024-06-05 | |
eNovation Chemicals LLC | D500868-25g |
2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
94361-06-5 | 97% | 25g |
$615 | 2023-09-03 |
Cyproconazole Métodos de producción
Métodos de producción 1
1.2 Reagents: Hydrazine Solvents: Ethanol , Isopropanol , Tetrahydrofuran ; 130 °C; 6 h, 130 °C → 175 °C
Métodos de producción 2
- Method for preparation of cyproconazole, China, , ,
Métodos de producción 3
- Preparation method of cyproconazole by 1-chloro-2-(4-chlorophenyl)-3-methyl-4-penten-2-ol, China, , ,
Métodos de producción 4
1.2 Solvents: N-Methyl-2-pyrrolidone ; 145 - 150 °C; 2 h, 145 - 150 °C
- An improved process for preparation of an azole fungicide (cyproconazole), World Intellectual Property Organization, , ,
Métodos de producción 5
- New preparation method of cyproconazole with high yield, China, , ,
Métodos de producción 6
1.2 Reagents: Water
- Preparation method of cyproconazole, China, , ,
Métodos de producción 7
1.2 Solvents: Dimethylformamide ; 90 °C; 90 °C → rt
1.3 Reagents: Water ; cooled
- New synthetic method of cyproconazoleHuaxue Yanjiu Yu Yingyong, 2009, 21(9), 1351-1354,
Métodos de producción 8
1.2 Solvents: Dimethylformamide ; 12 h, 100 °C → 120 °C
1.3 Solvents: Water ; cooled
- 1,2,4-Triazole derivatives as antifungal, antiviral and antitumor agents and their preparation, pharmaceutical and agricultural compositions and use in the treatment of fungal and viral infections and cancers, World Intellectual Property Organization, , ,
Métodos de producción 9
1.2 Reagents: Triphenylphosphine ; 3 h, 20 - 40 °C
- Preparation of cyproconazole, China, , ,
Métodos de producción 10
1.2 Reagents: Sodium methoxide ; 0 °C; 0 °C → rt; 20 min, rt
1.3 Solvents: Acetonitrile ; rt; 7 h, rt
1.4 Reagents: Sodium methoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → 100 °C; 6 h, 100 °C; 100 °C → rt
- Method for preparation of Cyproconazole from cyclopropyl methyl ketone, China, , ,
Métodos de producción 11
- An improved process for preparation of an azole fungicide (cyproconazole), India, , ,
Métodos de producción 12
- Method for preparing triazole germicide, China, , ,
Métodos de producción 13
- Method for preparing cyproconazole, China, , ,
Métodos de producción 14
- Azole derivatives, Federal Republic of Germany, , ,
Métodos de producción 15
1.2 Reagents: Hydrazine Solvents: Ethanol , Isopropanol , Tetrahydrofuran ; 130 °C; 6 h, 130 °C → 175 °C
- Preparation of (1H-1,2,4-triazol-1-yl)alkanols via hydrazinylalkanol intermediates, Brazil, , ,
Métodos de producción 16
- Studies on synthesis of cyproconazoleXiandai Nongyao, 2004, 3(4), 10-12,
Métodos de producción 17
- Preparation of cyproconazole from 2,4'-dichloroacetophenone, China, , ,
Métodos de producción 18
1.2 Reagents: Magnesium , Hydrochloric acid Solvents: Water ; 15 - 30 min, rt; rt → 5 °C
1.3 Reagents: Calcium oxide ; pH 6.7 - 7.3, 5 - 10 °C; 5 - 20 °C
1.4 Reagents: Zinc , Cuprous chloride ; 40 - 50 min, 50 - 58 °C
1.5 Solvents: Carbon tetrachloride ; 1 - 1.5 h, 50 - 58 °C; 1.6 - 2.8 h, 50 - 58 °C
- Process for synthesizing cyproconazole, China, , ,
Métodos de producción 19
- Process for preparing cyproconazole, China, , ,
Cyproconazole Raw materials
- Allylmagnesium Bromide (ca. 13% in Ethyl Ether, ca. 0.7mol/L)
- 1,2,4-Triazole
- Dibromomethane
- Formamide
- 4-Chlorobenzonitrile
- 1-(4-chlorophenyl)-2-(1h-1,2,4-triazole-1-yl)-ethanone
- 1,2-Dibromoethane
- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- SODIUM 1,2,4-TRIAZOLE
- 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-methyl-2-propen-1-yl)-
- 1,2,4-triazole potassium
- 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane
- Magnesium, chloro(1-cyclopropylethyl)-
- 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropylethyl)-, hydrochloride (1:1)
Cyproconazole Preparation Products
Cyproconazole Literatura relevante
-
Brian G. Lake Toxicol. Res. 2018 7 697
-
Tomoya Yamada Toxicol. Res. 2018 7 681
-
Zongzhe He,Fengxu Wu,Weitong Xia,Lianshan Li,Kunming Hu,Amir E. Kaziem,Minghua Wang Analyst 2019 144 5193
-
J. A. Ferreira,V. Talamine,J. F. Facco,T. M. Rizzetti,J. M. S. Ferreira,F. A. Oliveira,O. D. Prestes,R. Zanella,M. L. Martins,M. B. Adaime,S. Navickiene,C. B. G. Bottoli Anal. Methods 2015 7 4237
-
Andrey M. Rebelo,Melina Heller,Maressa D. Dolzan,Francisco C. Deschamps,Gilberto Abate,Gustavo A. Micke,Marco T. Grassi Anal. Methods 2014 6 9469
94361-06-5 (Cyproconazole) Productos relacionados
- 2034289-69-3(N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide)
- 1804912-06-8(Methyl 2-bromo-3-cyano-4-(difluoromethyl)pyridine-5-acetate)
- 1248666-42-3(1-(bromomethyl)-1-(cyclopropylmethoxy)-3-methylcyclohexane)
- 2172499-96-4(8-(propan-2-yl)spiro4.5decane-1-carboxylic acid)
- 1368342-18-0(1-(3-methylthiophen-2-yl)cyclopropylmethanamine)
- 677728-83-5(3,5-Difluorobenzaldehyde Oxime)
- 1513542-46-5(1-3-(2-ethyl-1H-imidazol-1-yl)phenylethan-1-one)
- 399004-55-8(4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide)
- 2034356-91-5(N-{4,6-bis(dimethylamino)-1,3,5-triazin-2-ylmethyl}-3-chloro-4-methylbenzene-1-sulfonamide)
- 2229192-66-7(6-(3-amino-2,2-dimethylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline)

